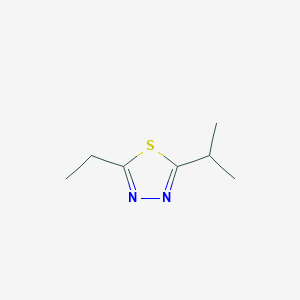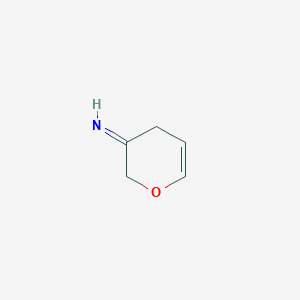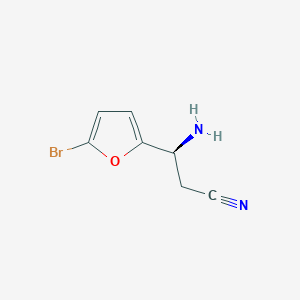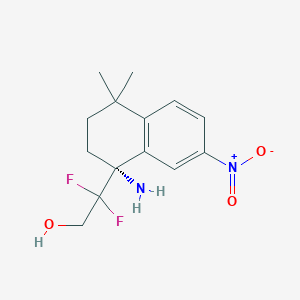
(R)-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, and a difluoroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Amino Group Introduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Addition of Difluoroethanol Moiety: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The difluoroethanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different substituents replacing the difluoroethanol moiety.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of ®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of ®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H18F2N2O3 |
|---|---|
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
2-[(1R)-1-amino-4,4-dimethyl-7-nitro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroethanol |
InChI |
InChI=1S/C14H18F2N2O3/c1-12(2)5-6-13(17,14(15,16)8-19)11-7-9(18(20)21)3-4-10(11)12/h3-4,7,19H,5-6,8,17H2,1-2H3/t13-/m1/s1 |
Clé InChI |
GYBWLSUQKNTQJI-CYBMUJFWSA-N |
SMILES isomérique |
CC1(CC[C@@](C2=C1C=CC(=C2)[N+](=O)[O-])(C(CO)(F)F)N)C |
SMILES canonique |
CC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C(CO)(F)F)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



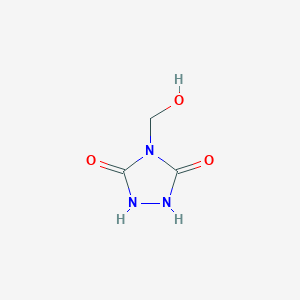
![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride](/img/structure/B13105947.png)
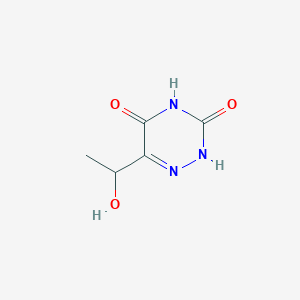
![5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13105972.png)

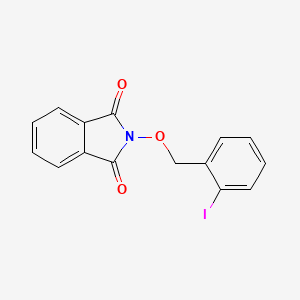
![2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)
